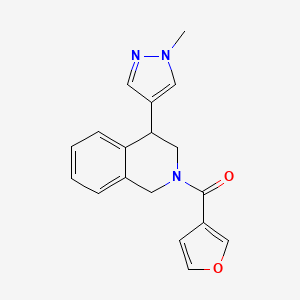![molecular formula C19H20N2O4S2 B6425060 2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide CAS No. 2034470-91-0](/img/structure/B6425060.png)
2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide is a complex organic compound featuring a benzothiophene moiety. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound affects the serotonin pathway . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors . By binding to these receptors, the compound can influence various physiological functions regulated by serotonin .
Preparation Methods
The synthesis of 2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often involve palladium catalysts and boron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfamoyl group. Common reagents include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
- Tipepidine
- Tiquizium Bromides
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine These compounds share the benzothiophene core structure but differ in their functional groups, leading to unique properties and applications. The uniqueness of 2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide lies in its specific sulfamoyl and phenoxyacetamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13(10-14-12-26-18-5-3-2-4-17(14)18)21-27(23,24)16-8-6-15(7-9-16)25-11-19(20)22/h2-9,12-13,21H,10-11H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOIMVKICGAHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B6424979.png)
![2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6424982.png)

![4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B6424995.png)
![2-cyclopentyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6425001.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6425004.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425011.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6425027.png)
![5-{[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B6425036.png)
![2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6425040.png)
![2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B6425043.png)
![{[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate](/img/structure/B6425051.png)
![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6425064.png)
![4-[(5-bromofuran-2-yl)methyl]piperazin-2-one](/img/structure/B6425083.png)
